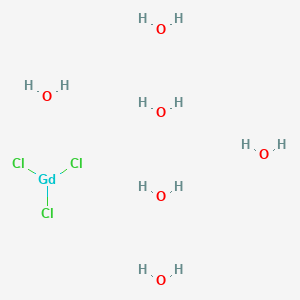
Gadolinium(III) chloride hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly encountered in its hexahydrate form and is known for its high magnetic susceptibility due to the presence of gadolinium ions (Gd³⁺), which have seven unpaired electrons . This compound is of significant interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Gadolinium(III) chloride hexahydrate can be synthesized through several methods:
Ammonium Chloride Route: This method involves the initial synthesis of ammonium pentachlorogadolinate ((NH₄)₂[GdCl₅]) from gadolinium oxide (Gd₂O₃) and ammonium chloride (NH₄Cl) at reaction temperatures of 230°C.
Direct Reaction with Hydrochloric Acid: Gadolinium metal reacts with hydrochloric acid (HCl) at 600°C to form gadolinium(III) chloride.
Chemical Reactions Analysis
Gadolinium(III) chloride hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Gadolinium(III) chloride can participate in redox reactions, although specific examples are less common.
Substitution Reactions: It can react with other halides or ligands to form different gadolinium complexes.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form gadolinium hydroxide and hydrochloric acid.
Common reagents used in these reactions include hydrochloric acid, ammonium chloride, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Gadolinium(III) chloride hexahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of gadolinium(III) chloride hexahydrate is primarily related to its magnetic properties. The Gd³⁺ ion has seven unpaired electrons, which contribute to its high magnetic susceptibility and make it useful in MRI contrast agents . In biological systems, it can inhibit macrophages by interfering with their normal function .
Comparison with Similar Compounds
Gadolinium(III) chloride hexahydrate can be compared with other similar compounds, such as:
Europium(III) chloride: Similar in structure but with different magnetic and luminescent properties.
Terbium(III) chloride: Also similar in structure but used more for its luminescent properties.
Dysprosium(III) chloride: Known for its high magnetic susceptibility, similar to gadolinium.
This compound is unique due to its combination of high magnetic susceptibility and water solubility, making it particularly valuable in MRI applications .
Properties
CAS No. |
13450-84-5; 19423-81-5 |
|---|---|
Molecular Formula |
Cl3GdH12O6 |
Molecular Weight |
371.69 |
IUPAC Name |
trichlorogadolinium;hexahydrate |
InChI |
InChI=1S/3ClH.Gd.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
InChI Key |
PNYPSKHTTCTAMD-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.Cl[Gd](Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















